molecular formula C23H30O3 B12090444 4-Butoxyphenyl 4-hexylbenzoate

4-Butoxyphenyl 4-hexylbenzoate

Cat. No.: B12090444
M. Wt: 354.5 g/mol
InChI Key: DFHWCSVHLVOKND-UHFFFAOYSA-N
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Description

4-Butoxyphenyl 4-hexylbenzoate is a benzoate ester derivative characterized by a butoxyphenyl group (C₄H₉O-C₆H₄-O−) esterified to a 4-hexylbenzoic acid moiety. Such compounds are frequently explored for their liquid crystalline properties due to their rigid aromatic cores and flexible alkyl chains, which enable tunable mesophase behavior .

Properties

Molecular Formula

C23H30O3

Molecular Weight

354.5 g/mol

IUPAC Name

(4-butoxyphenyl) 4-hexylbenzoate

InChI

InChI=1S/C23H30O3/c1-3-5-7-8-9-19-10-12-20(13-11-19)23(24)26-22-16-14-21(15-17-22)25-18-6-4-2/h10-17H,3-9,18H2,1-2H3

InChI Key

DFHWCSVHLVOKND-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCCCC

Origin of Product

United States

Scientific Research Applications

Cosmetic Applications

Sunscreen Formulations:
One of the primary applications of 4-butoxyphenyl 4-hexylbenzoate is as a UV filter in sunscreen formulations. It effectively absorbs UV radiation, thereby protecting the skin from harmful effects such as sunburn and skin cancer. Studies have shown that it can enhance the stability of other UV filters, such as avobenzone, improving their photostability under sunlight exposure .

Case Study:
A study published in the European Journal of Pharmaceutical Sciences evaluated the photochemical behavior of 4-butoxyphenyl 4-hexylbenzoate when combined with avobenzone in sunscreen formulations. The results indicated that this compound significantly improved the photostability of avobenzone, making it a valuable additive in sunscreen products .

Pharmacological Applications

Biological Activity:
Research indicates that 4-butoxyphenyl 4-hexylbenzoate can influence various biological systems by modulating enzyme activities and affecting metabolic pathways. It has shown potential cytotoxic effects at certain concentrations, impacting cell viability and proliferation in laboratory settings. This suggests its utility in pharmacological studies focused on enzyme inhibition or activation mechanisms.

Case Study:
In vitro studies demonstrated that this compound could inhibit specific esterases involved in metabolic processes, highlighting its potential as a lead compound for drug development aimed at treating metabolic disorders.

Environmental Impact and Safety Evaluation

Ecotoxicology:
The environmental implications of UV filters like 4-butoxyphenyl 4-hexylbenzoate are critical, especially concerning aquatic ecosystems. Research has been conducted to evaluate its effects on coral reefs and other marine life. The findings suggest that while effective as a UV filter, there is a need for careful consideration regarding its persistence and toxicity in aquatic environments .

Case Study:
A study assessed the impact of various UV filters, including 4-butoxyphenyl 4-hexylbenzoate, on coral species. The results indicated significant mortality rates among corals exposed to high concentrations of these compounds, emphasizing the necessity for regulatory measures to mitigate their environmental impact .

Data Summary

Application AreaKey FindingsReferences
Cosmetics Enhances photostability of avobenzone
Pharmacology Modulates enzyme activity; potential cytotoxic effects
Environmental Impact Significant mortality in coral species

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications References
4-Butoxyphenyl 4-hexylbenzoate C₂₃H₃₀O₃* ~354.5* Butoxyphenyl, hexyl Likely liquid crystal applications
4-(Hexyloxy)phenyl 4-pentylbenzoate C₂₄H₃₂O₃ 368.50 Hexyloxyphenyl, pentyl Intermediate molecular weight; used in LC studies
4-Cyanophenyl 4-hexylbenzoate C₂₀H₂₁NO₂ 307.39 Cyanophenyl, hexyl High polarity; acute toxicity (H302, H315)
(4-Decoxyphenyl) 4-butoxybenzoate C₂₇H₃₈O₄ 426.59 Decoxyphenyl, butoxy High hydrophobicity; potential for high-temperature LC phases
4-Heptylphenyl 4-[(1-oxohexyl)oxy]benzoate C₂₆H₃₄O₄ 410.55 Heptylphenyl, oxohexyloxy Ketone functionality; possible H-bonding interactions
6-Cyanonaphthalen-2-yl 4-hexylbenzoate C₂₄H₂₃NO₂ 357.43 Naphthol derivative, hexyl Bulky aromatic system; monoclinic crystal structure

*Calculated based on structural similarity.

Structural Variations and Implications

Alkyl Chain Length: The hexyl chain in 4-butoxyphenyl 4-hexylbenzoate balances rigidity and flexibility, promoting mesophase stability. Shorter chains (e.g., pentyl in ) reduce molecular weight and may lower melting points, while longer chains (e.g., decyloxy in ) enhance hydrophobicity and thermal stability.

Functional Group Modifications: Cyanophenyl Derivatives: The cyano group in 4-cyanophenyl 4-hexylbenzoate introduces strong dipole moments, enhancing dielectric anisotropy in liquid crystals. However, this also correlates with higher toxicity (oral LD₅₀: Category 4) and skin irritation risks . Oxohexyloxy Group: The ketone in 4-heptylphenyl 4-[(1-oxohexyl)oxy]benzoate allows hydrogen bonding, which could influence solubility and phase transitions .

Aromatic System Complexity: Naphthol-based analogs (e.g., 6-cyanonaphthalen-2-yl 4-hexylbenzoate) exhibit bulkier aromatic systems, leading to denser crystal packing (monoclinic, β = 98.898°) and higher melting points compared to phenyl-based esters .

Biological Activity

4-Butoxyphenyl 4-hexylbenzoate is an organic compound classified as an ester, synthesized from 4-hexylbenzoic acid and 4-butoxyphenol. Its unique structure, featuring both hydrophobic and hydrophilic components, allows it to interact with various biological systems, influencing enzyme activity and cellular processes.

The molecular formula of 4-butoxyphenyl 4-hexylbenzoate is C_{19}H_{28}O_{3}. The compound's structure includes a phenyl group substituted with a butoxy chain and a hexyl chain, which contributes to its physicochemical properties.

PropertyDescription
Molecular FormulaC_{19}H_{28}O_{3}
Molecular Weight300.43 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified in available literature

Biological Activity

Research indicates that 4-butoxyphenyl 4-hexylbenzoate can modulate the activity of specific enzymes and influence metabolic pathways. Notable findings include:

  • Enzyme Interaction : Studies suggest that this compound can inhibit certain esterases, which are crucial for metabolic processes. This inhibition can lead to altered cellular signaling and metabolic dysregulation, potentially impacting cell viability and proliferation.
  • Cytotoxicity : At varying concentrations, 4-butoxyphenyl 4-hexylbenzoate exhibits cytotoxic effects on certain cell lines, indicating its potential for both therapeutic applications and risks in exposure scenarios.
  • Potential Pharmacological Applications : The compound's ability to interact with biological molecules suggests its potential as a lead compound for drug development aimed at enzyme inhibition or activation.

Case Studies

Several studies have explored the biological implications of compounds similar to or including 4-butoxyphenyl 4-hexylbenzoate:

  • Estrogenic Activity : A study on benzophenones, which share structural similarities with 4-butoxyphenyl 4-hexylbenzoate, indicated that these compounds could exhibit estrogenic activity by binding to estrogen receptors in vitro. This raises potential concerns regarding endocrine disruption .
  • Human Biomonitoring : Research conducted on UV filters, including those structurally related to 4-butoxyphenyl 4-hexylbenzoate, found their presence in human biological samples such as urine and blood. This highlights the systemic absorption of such compounds and their potential long-term effects on human health .
  • Toxicological Assessment : In a comparative study assessing the biological activity of various UV filters, it was found that several compounds exhibited significant hormonal activity affecting cellular proliferation in breast cancer cell lines. This suggests a broader implication for compounds like 4-butoxyphenyl 4-hexylbenzoate in cancer research .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing 4-butoxyphenyl 4-hexylbenzoate, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves esterification between 4-butoxyphenol and 4-hexylbenzoyl chloride under anhydrous conditions. Catalysts like DMAP (4-dimethylaminopyridine) or bases (e.g., triethylamine) are used to enhance reactivity. Solvent choice (e.g., dichloromethane or THF) and temperature (room temperature vs. reflux) critically impact reaction kinetics and purity. Post-synthesis purification via column chromatography or recrystallization is essential to isolate the ester .

Q. How can researchers address the lack of physicochemical data (e.g., melting point, log Pow) for 4-butoxyphenyl 4-hexylbenzoate?

  • Methodological Answer : For missing data, employ computational tools (e.g., COSMOtherm or EPI Suite) to predict properties like log Pow or solubility. Experimental validation can use differential scanning calorimetry (DSC) for thermal stability or HPLC to determine partition coefficients. Cross-referencing structurally analogous esters (e.g., 4-cyanophenyl benzoates) with known data is also viable .

Q. What safety protocols are critical when handling 4-butoxyphenyl 4-hexylbenzoate in laboratory settings?

  • Methodological Answer : Use PPE including nitrile gloves, lab coats, and safety goggles. For respiratory protection, employ NIOSH-certified P95 respirators if aerosolization occurs. Ensure proper ventilation and avoid discharge into drains. Toxicity data gaps necessitate treating the compound as a potential mutagen/carcinogen (GHS Category 1B) based on structural alerts from similar esters .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity classifications between regulatory bodies for 4-butoxyphenyl 4-hexylbenzoate?

  • Methodological Answer : Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) to generate primary data. Compare results with structurally related compounds (e.g., parabens or alkyl benzoates) via read-across approaches. If IARC/OSHA classifications conflict, prioritize the most conservative hazard profile until further in vivo studies clarify risks .

Q. What strategies optimize the design of mesophase studies for 4-butoxyphenyl 4-hexylbenzoate in liquid crystal applications?

  • Methodological Answer : Use polarized optical microscopy (POM) and differential scanning calorimetry (DSC) to characterize mesophase transitions. Vary alkyl chain lengths (e.g., hexyl vs. butoxy groups) to study phase stability. Computational modeling (e.g., molecular dynamics) can predict packing efficiency and dipole interactions, guiding synthesis of derivatives with tailored thermal ranges .

Q. How should researchers approach stability testing under conditions of thermal or oxidative stress?

  • Methodological Answer : Perform accelerated stability studies using thermal gravimetric analysis (TGA) and FTIR to monitor decomposition products (e.g., benzoic acid derivatives). Oxidative stability can be assessed via exposure to H₂O₂ or UV light, followed by HPLC-MS to identify degradation pathways. For reactive intermediates, employ trapping agents like BHT (butylated hydroxytoluene) .

Q. What analytical techniques are most effective for quantifying trace impurities in 4-butoxyphenyl 4-hexylbenzoate?

  • Methodological Answer : Use UPLC-QTOF-MS for high-resolution impurity profiling. Validate methods with spiked standards (e.g., residual solvents or unreacted precursors). NMR (¹H/¹³C) is critical for structural confirmation, while ICP-MS detects metal catalysts (e.g., Cr or Al) at ppm levels .

Data Contradiction and Validation

Q. How can conflicting data on the environmental persistence of 4-butoxyphenyl 4-hexylbenzoate be reconciled?

  • Methodological Answer : Conduct OECD 301/302 biodegradation tests under varied conditions (aerobic/anaerobic). Compare hydrolysis rates at different pH levels (pH 4–9) to assess ester bond stability. If literature data conflict, prioritize studies using ISO-validated protocols and control for matrix effects (e.g., soil vs. aqueous media) .

Key Data Gaps and Research Priorities

  • Physicochemical Properties : Experimental determination of vapor pressure, water solubility, and log Kow is urgently needed .
  • Toxicokinetics : ADME (absorption, distribution, metabolism, excretion) studies in model organisms are lacking.
  • Environmental Impact : Long-term ecotoxicity data (e.g., Daphnia magna or algae assays) are absent .

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